molecular formula C15H10Cl2N4O3 B2587643 2-(2,4-dichlorophenoxy)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 862809-77-6

2-(2,4-dichlorophenoxy)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2587643
CAS No.: 862809-77-6
M. Wt: 365.17
InChI Key: UTMKYARARGAUEQ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a pyridinyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved through the chlorination of phenoxyacetic acid.

    Formation of the oxadiazole ring: This involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives to form 1,3,4-oxadiazoles.

    Coupling with pyridine derivatives: The final step involves the coupling of the oxadiazole intermediate with pyridine derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, particularly at the chlorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: Shares the dichlorophenoxy group but lacks the oxadiazole and pyridine moieties.

    5-(pyridin-2-yl)-1,3,4-oxadiazole: Contains the oxadiazole and pyridine groups but lacks the dichlorophenoxy group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both the dichlorophenoxy and oxadiazole groups allows for diverse interactions and functionalities, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O3/c16-9-4-5-12(10(17)7-9)23-8-13(22)19-15-21-20-14(24-15)11-3-1-2-6-18-11/h1-7H,8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMKYARARGAUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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